4-Chloropyridine-2-sulfonamide

Descripción general

Descripción

4-Chloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a sulfonamide group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with the enzyme inhibits this reaction, thereby disrupting the synthesis of folic acid . Without folic acid, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This cycle is necessary for the synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication . Therefore, the inhibition of this pathway leads to the cessation of bacterial growth .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid metabolism cycle, the compound prevents the bacteria from producing essential components for their growth, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of PABA in the environment, as PABA can compete with the compound for binding to dihydropteroate synthetase . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloropyridine-2-sulfonamide can be synthesized through several methodsThe reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states of sulfur.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

Substitution Products: Various substituted pyridines.

Oxidation Products: Sulfonic acids or sulfonates.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of sulfonamide compounds, including 4-Chloropyridine-2-sulfonamide. The sulfonamide group has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms involving key proteins such as p53 and caspases.

Antimalarial Activity

The search for new antimalarial agents has led researchers to explore sulfonamide derivatives, including this compound. This compound has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

Targeting Key Enzymes

- Falcipain-2 Inhibition : A series of studies focused on designing sulfonamides that target falcipain-2, a crucial enzyme in the malaria parasite's lifecycle. This compound has been included in virtual libraries screened for potential inhibitors against this enzyme, showcasing its relevance in antimalarial drug design .

In Vitro Evaluation

- Compounds derived from the sulfonamide scaffold have shown promising in vitro activity against P. falciparum, with some derivatives achieving low IC50 values, indicating potent antimalarial properties. The structure-activity relationship (SAR) studies emphasize the importance of specific substituents on the pyridine ring for enhancing biological activity .

Broader Implications in Drug Discovery

The versatility of this compound extends beyond anticancer and antimalarial applications. Its structural characteristics allow it to be a valuable building block in medicinal chemistry.

Diverse Biological Activities

The sulfonamide moiety is associated with a wide range of biological activities, including:

- Antibacterial : Sulfonamides have historically been used as antibiotics.

- Anti-inflammatory : Compounds containing sulfonamides can modulate inflammatory pathways.

- Neurotherapeutic Potential : Novel derivatives are being explored for their effects on neurodegenerative diseases .

Case Studies and Research Findings

Comparación Con Compuestos Similares

2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

4-Chloropyridine-3-sulfonamide: A structural isomer with similar applications but different reactivity due to the position of the sulfonamide group.

Uniqueness: 4-Chloropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Actividad Biológica

4-Chloropyridine-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of sulfonamides, which are known for their antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, including various research findings, case studies, and data tables.

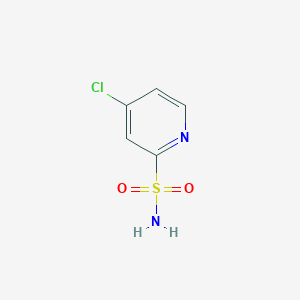

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with a chlorine atom and a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, a study demonstrated that derivatives of sulfonamides showed zones of inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamides, including this compound. For example, compounds with similar structures have shown efficacy against SARS-CoV-2, with specific IC50 values indicating their potency as inhibitors .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focusing on various sulfonamide derivatives reported that certain compounds exhibited significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 | 0.92 |

| MCF-7 | 13.0 |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects. For instance, the compound's ability to inhibit carbonic anhydrase IX has been linked to its anticancer properties . The inhibition of this enzyme can disrupt tumor growth by altering pH regulation within the tumor microenvironment.

Case Studies

- Antitubercular Activity : In vitro studies evaluating the antitubercular activity of related sulfonamides indicated weak but measurable effects against Mycobacterium tuberculosis. While not the primary focus for this compound, these results highlight the potential for further exploration in this area .

- Combination Therapies : Research has suggested that combining this compound with other agents may enhance its efficacy against resistant bacterial strains and cancer cell lines .

Propiedades

IUPAC Name |

4-chloropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRODSLNOMGQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302542 | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57724-91-1 | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57724-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.